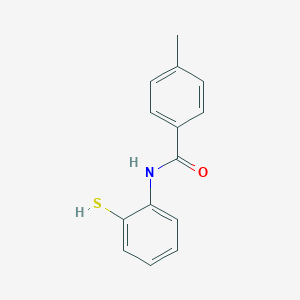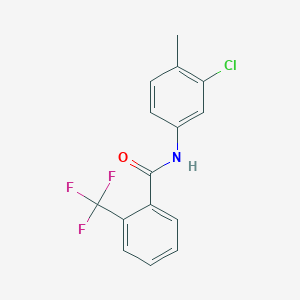
4-methyl-N-(2-sulfanylphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-(2-sulfanylphenyl)benzamide, also known as MPB, is a chemical compound that has been gaining attention in scientific research due to its potential as a pharmacological tool. This compound has been found to have various biochemical and physiological effects that make it useful in laboratory experiments.
科学研究应用
4-methyl-N-(2-sulfanylphenyl)benzamide has been found to be useful in various scientific research applications. Its ability to inhibit the enzyme carbonic anhydrase has made it useful in studies related to cancer, glaucoma, and epilepsy. 4-methyl-N-(2-sulfanylphenyl)benzamide has also been found to have anti-inflammatory properties, making it useful in studies related to inflammation and pain.
作用机制
The mechanism of action of 4-methyl-N-(2-sulfanylphenyl)benzamide involves its ability to inhibit the enzyme carbonic anhydrase. This enzyme is responsible for the conversion of carbon dioxide and water to bicarbonate and protons. By inhibiting this enzyme, 4-methyl-N-(2-sulfanylphenyl)benzamide can decrease the production of bicarbonate, which can have various physiological effects.
Biochemical and Physiological Effects:
4-methyl-N-(2-sulfanylphenyl)benzamide has been found to have various biochemical and physiological effects. It has been shown to decrease intraocular pressure, making it useful in the treatment of glaucoma. 4-methyl-N-(2-sulfanylphenyl)benzamide has also been found to have anticonvulsant properties, making it useful in the treatment of epilepsy. Additionally, 4-methyl-N-(2-sulfanylphenyl)benzamide has been found to have anti-inflammatory properties, making it useful in the treatment of inflammation and pain.
实验室实验的优点和局限性
One advantage of using 4-methyl-N-(2-sulfanylphenyl)benzamide in lab experiments is its ability to inhibit the enzyme carbonic anhydrase, which can have various physiological effects. Additionally, 4-methyl-N-(2-sulfanylphenyl)benzamide has been found to have low toxicity, making it safe to use in lab experiments. However, one limitation of using 4-methyl-N-(2-sulfanylphenyl)benzamide is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for 4-methyl-N-(2-sulfanylphenyl)benzamide research. One direction is to investigate its potential as a treatment for cancer. 4-methyl-N-(2-sulfanylphenyl)benzamide has been found to inhibit the growth of cancer cells in vitro, and further research is needed to determine its potential as a cancer treatment. Another direction is to investigate its potential as a treatment for neurodegenerative diseases. 4-methyl-N-(2-sulfanylphenyl)benzamide has been found to have neuroprotective properties, making it a potential treatment for diseases such as Alzheimer's and Parkinson's. Additionally, further research is needed to determine the optimal dosage and administration of 4-methyl-N-(2-sulfanylphenyl)benzamide for various applications.
Conclusion:
In conclusion, 4-methyl-N-(2-sulfanylphenyl)benzamide is a chemical compound that has various potential applications in scientific research. Its ability to inhibit the enzyme carbonic anhydrase has made it useful in studies related to cancer, glaucoma, and epilepsy. 4-methyl-N-(2-sulfanylphenyl)benzamide has also been found to have anti-inflammatory properties, making it useful in studies related to inflammation and pain. While there are limitations to using 4-methyl-N-(2-sulfanylphenyl)benzamide in lab experiments, its potential as a pharmacological tool makes it an important area of research for the future.
合成方法
The synthesis of 4-methyl-N-(2-sulfanylphenyl)benzamide involves the reaction of 4-methylbenzoic acid with thionyl chloride to form 4-methylbenzoyl chloride. This is then reacted with 2-mercaptophenylamine to form 4-methyl-N-(2-sulfanylphenyl)benzamide. The final product is purified using recrystallization techniques.
属性
分子式 |
C14H13NOS |
|---|---|
分子量 |
243.33 g/mol |
IUPAC 名称 |
4-methyl-N-(2-sulfanylphenyl)benzamide |
InChI |
InChI=1S/C14H13NOS/c1-10-6-8-11(9-7-10)14(16)15-12-4-2-3-5-13(12)17/h2-9,17H,1H3,(H,15,16) |
InChI 键 |
OTFAATWYAGFIAF-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-bromophenyl)sulfonyl]-1H-imidazole](/img/structure/B245783.png)



![Ethyl [5-(4-chloroanilino)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B245797.png)

![Methyl 3-[(cyclopropylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B245812.png)




![2-{4-[(3-Fluorophenyl)acetyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B245831.png)
